Cycloguanil hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAPRKJJUXEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
516-21-2 (Parent) | |
| Record name | Cycloguanil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7049053 | |
| Record name | Cycloguanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-53-4 | |
| Record name | Chlorcycloguanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloguanil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOGUANIL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloguanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOGUANIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8E0L7498 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cycloguanil hydrochloride synthesis and chemical properties
An In-depth Technical Guide to the Synthesis and Chemical Properties of Cycloguanil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil is the active metabolite of the prodrug proguanil, a biguanide derivative that has been a component of antimalarial therapy since the 1940s. Upon ingestion, proguanil is metabolized in the liver by cytochrome P450 enzymes into cycloguanil, the compound largely responsible for its antimalarial activity.[1] Cycloguanil exerts its effect by inhibiting the enzyme dihydrofolate reductase (DHFR) in Plasmodium parasites, a mechanism crucial for halting their DNA synthesis and replication.[2]
This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its key chemical and physical properties. It is intended for professionals in chemical research and drug development, offering detailed data, protocols, and visual diagrams to support laboratory work and further investigation into this important antimalarial agent.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid.[3] Its key properties are summarized in the table below, providing essential data for handling, formulation, and experimental design.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride | N/A |
| Synonyms | Chloroguanide Triazine Hydrochloride, D-20 Hydrochloride | N/A |
| CAS Number | 152-53-4 | N/A |
| Molecular Formula | C₁₁H₁₄ClN₅ · HCl | [4] |
| Molecular Weight | 288.18 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid | [3][6] |
| Melting Point | 210-215 °C | [7] |
| pKa (Strongest Basic) | 8.18 (Predicted) | [8] |
| Solubility | ||
| DMSO | ~20-62.5 mg/mL | [1][3][4][5] |
| Ethanol | ~5-15 mg/mL | [1][4] |
| Water / PBS (pH 7.2) | ~5-25 mg/mL (solubility aided by warming) | [1][3][5] |
| Dimethylformamide (DMF) | ~5 mg/mL | [1][4] |
| Storage Conditions | Store as a solid at 4°C, sealed away from moisture. In solvent, store at -80°C for up to 6 months. | [3] |
Synthesis of this compound
The synthesis of cycloguanil is a two-step process starting from 4-chloroaniline. The first step involves the formation of a biguanide intermediate, which is then cyclized with acetone to form the dihydrotriazine ring of cycloguanil. The final product is typically isolated as its hydrochloride salt to improve stability and aqueous solubility.[1]
Chemical Synthesis Pathway
The overall reaction scheme is illustrated below. 4-chloroaniline reacts with dicyandiamide to yield the intermediate 4-chlorophenylbiguanide. This intermediate undergoes condensation with acetone, leading to the formation of the cycloguanil free base. Subsequent treatment with hydrochloric acid affords the final hydrochloride salt.
Caption: Reaction scheme for the two-step synthesis of this compound.
Representative Experimental Protocol
The following is a generalized experimental protocol based on established chemical literature for the synthesis of dihydrotriazines.
Step 1: Synthesis of 4-Chlorophenylbiguanide (Intermediate)
-
Reagents: 4-chloroaniline (1.0 eq), dicyandiamide (1.1 eq), concentrated hydrochloric acid (2.0 eq), ethanol, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid to form the aniline hydrochloride salt.
-
Add dicyandiamide to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution carefully with aqueous sodium hydroxide to a pH of ~7-8, causing the 4-chlorophenylbiguanide to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This intermediate can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Reagents: 4-chlorophenylbiguanide (1.0 eq), acetone (large excess, acts as reactant and solvent), hydrochloric acid.
-
Procedure:
-
Suspend the 4-chlorophenylbiguanide intermediate in acetone in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 12-24 hours. The reaction involves the condensation of the biguanide with acetone to form the dihydrotriazine ring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, filter any insoluble material.
-
To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid dissolved in a minimal amount of cold isopropanol or ethanol to precipitate the this compound salt.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold acetone or diethyl ether, and dry under vacuum.
-
The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
General Experimental Workflow
The logical flow of the synthesis, from initial setup to final product characterization, is outlined in the diagram below.
Caption: A typical workflow for the synthesis, purification, and analysis of a chemical compound.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Cycloguanil's antimalarial activity stems from its potent and selective inhibition of the Plasmodium dihydrofolate reductase (DHFR) enzyme. DHFR is critical for the parasite's survival as it catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary building blocks for DNA, RNA, and certain amino acids.[2]
By blocking DHFR, cycloguanil depletes the parasite's supply of active folate, thereby arresting DNA replication and cell division, which ultimately leads to the death of the parasite.[2] This mechanism is particularly effective against the liver and erythrocytic stages of the parasite's life cycle.
Caption: Signaling pathway showing cycloguanil's inhibition of the parasite's folate metabolism.
References
- 1. Cycloguanil - Wikipedia [en.wikipedia.org]
- 2. cycloguanil | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Drug Metabolite | Parasite | TargetMol [targetmol.com]
- 5. soc.chim.it [soc.chim.it]
- 6. ijpras.com [ijpras.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of Folate Metabolism by Cycloguanil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloguanil, the active metabolite of the pro-drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][2][3] Its selective action against the parasitic enzyme over its human counterpart has made it a cornerstone in the prophylaxis and treatment of malaria.[1] This technical guide provides an in-depth analysis of the mechanism of action of cycloguanil hydrochloride, focusing on its role in disrupting folate metabolism in parasites, particularly Plasmodium falciparum. The guide details the molecular interactions, downstream metabolic consequences, and the basis of drug resistance. Furthermore, it furnishes detailed experimental protocols for assessing its enzymatic and cellular activity and presents quantitative data in a comparative format.
Introduction: The Folate Pathway as a Therapeutic Target
Folate metabolism is a critical pathway for the survival and proliferation of all cells, providing the necessary one-carbon units for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[2][3] The enzyme dihydrofolate reductase (DHFR) plays a pivotal role in this pathway by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are the active cofactors in one-carbon transfer reactions.[1] The dependence of rapidly proliferating organisms, such as the malaria parasite Plasmodium falciparum, on a functional folate pathway makes the enzymes within this pathway attractive targets for antimicrobial chemotherapy.[2]
Mechanism of Action of Cycloguanil
Proguanil is a pro-drug that is metabolized in the liver by cytochrome P450 enzymes to its active form, cycloguanil.[4] Cycloguanil is a competitive inhibitor of DHFR, binding to the active site of the enzyme with high affinity.[5] This binding prevents the natural substrate, DHF, from accessing the enzyme, thereby blocking the regeneration of THF.[1] The inhibitory activity of cycloguanil is highly specific for the parasitic DHFR, which allows for a therapeutic window with minimal effects on the host's folate metabolism.[1]
Downstream Consequences of DHFR Inhibition
The inhibition of DHFR by cycloguanil leads to a depletion of the intracellular pool of THF.[3] This has several critical downstream effects:
-
Inhibition of DNA Synthesis: The synthesis of thymidylate, a crucial component of DNA, is dependent on the THF-mediated methylation of deoxyuridine monophosphate (dUMP) by thymidylate synthase. A lack of THF stalls this process, leading to the cessation of DNA replication and repair.[6]
-
Disruption of Amino Acid Synthesis: The synthesis of certain amino acids, such as methionine and serine, requires THF-derived cofactors.
-
Impairment of Methylation Reactions: Folate-dependent one-carbon units are essential for various methylation reactions within the cell.
The collective impact of these disruptions is the arrest of parasite growth and proliferation, ultimately leading to cell death.[3]
Diagram of Cycloguanil's Effect on the Folate Pathway
Caption: Inhibition of DHFR by cycloguanil blocks THF regeneration.
Quantitative Data: Inhibitory Potency
The efficacy of cycloguanil is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of the parasite by 50%. The selectivity of cycloguanil is evident from the significant difference in its IC50 values against parasitic and human DHFR.
| Target Enzyme/Organism | Strain | IC50 / Mean IC50 (nM) | Reference |
| Plasmodium falciparum DHFR | Susceptible Isolates | 11.1 | [7] |
| Plasmodium falciparum DHFR | Resistant Isolates | 2,030 | [7] |
| Human DHFR | - | >1000 | [8] |
Experimental Protocols
DHFR Enzymatic Inhibition Assay
This assay measures the ability of cycloguanil to inhibit the enzymatic activity of purified DHFR. The reaction follows the consumption of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[4]
Materials:
-
Purified recombinant DHFR (human or P. falciparum)
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer: 50 mM Tris, 50 mM NaCl, pH 7.4
-
DMSO
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of cycloguanil in DMSO. Create a serial dilution of the inhibitor.
-
In a 384-well plate, prepare the reaction mixtures on ice. Each reaction should contain:
-
200 nM purified DHFR
-
137.5 µM DHF
-
Varying concentrations of cycloguanil (e.g., 0.091–200 µM).
-
Ensure the final DMSO concentration is constant across all wells (e.g., 2%).
-
-
Include control reactions:
-
No inhibitor control: Contains all components except the inhibitor (DMSO only).
-
No enzyme control: Contains all components except DHFR.
-
-
Bring the final volume of each reaction to 100 µL with the assay buffer.
-
To initiate the reaction, add 125 µM NADPH to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 5 minutes for 1 hour.
-
Calculate the rate of NADPH consumption for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.
Diagram of the DHFR Enzymatic Inhibition Assay Workflow
Caption: Workflow for the DHFR enzymatic inhibition assay.
In Vitro Antimalarial Efficacy Assay ([3H]-Hypoxanthine Incorporation)
This cell-based assay determines the efficacy of cycloguanil against live P. falciparum cultures by measuring the inhibition of parasite growth. The incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids serves as a marker for proliferation.[9]
Materials:
-
Synchronized culture of P. falciparum (e.g., 3D7 strain)
-
Human erythrocytes
-
Malaria culture medium (e.g., RPMI 1640 with supplements)
-
[3H]-Hypoxanthine
-
This compound
-
96-well culture plates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of cycloguanil in the culture medium.
-
In a 96-well plate, add 100 µL of the drug dilutions to the appropriate wells. Include drug-free wells as controls.
-
Prepare a parasite culture with 1-2% parasitemia and 2.5% hematocrit.
-
Add 100 µL of the parasite culture to each well.
-
Place the plate in a modular chamber, gas with the low-oxygen mixture, and incubate at 37°C for 24 hours.
-
Add [3H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of growth for each drug concentration compared to the drug-free control and determine the IC50 value.
Mechanisms of Resistance
Resistance to cycloguanil in P. falciparum primarily arises from point mutations in the dhfr gene.[10][11] These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of cycloguanil. The most common mutations associated with cycloguanil resistance involve changes at codons 16 and 108.[10] For instance, a mutation from Serine to Threonine at position 108, often in combination with an Alanine to Valine change at position 16, confers resistance to cycloguanil but not necessarily to other antifolates like pyrimethamine.[10][11] This highlights the fine structural differences in how these drugs interact with the DHFR active site.
Conclusion
This compound remains a crucial tool in the fight against malaria due to its specific and potent inhibition of the parasite's DHFR. Understanding its mechanism of action at a molecular level is vital for optimizing its use, combating the emergence of resistance, and developing novel antifolate therapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate interplay between cycloguanil and the folate metabolic pathway.
References
- 1. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloguanil - Wikipedia [en.wikipedia.org]
- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 7. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
- 10. researchgate.net [researchgate.net]
- 11. Amino acids in the dihydrofolate reductase-thymidylate synthase gene of Plasmodium falciparum involved in cycloguanil resistance differ from those involved in pyrimethamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cycloguanil as an Inhibitor of Plasmodium Dihydrofolate Reductase: A Technical Guide
Abstract: The emergence and spread of drug-resistant Plasmodium falciparum remains a significant challenge in the global effort to control malaria. The folate biosynthesis pathway is a well-established target for antimalarial chemotherapy, with the enzyme dihydrofolate reductase (DHFR) playing a crucial role. Cycloguanil, the active metabolite of the prodrug proguanil, is a potent inhibitor of Plasmodium DHFR. This technical guide provides an in-depth examination of cycloguanil's mechanism of action, the molecular basis of resistance, and detailed experimental protocols for its investigation. Quantitative data on its inhibitory activity against both wild-type and mutant P. falciparum DHFR are presented, offering a valuable resource for researchers and drug development professionals in the field of antimalarial discovery.
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health issue. The parasite's ability to develop resistance to existing antimalarial drugs necessitates the continuous development of new therapeutic agents. The folate metabolic pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for drug development.[1] Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] Inhibition of Plasmodium DHFR disrupts the parasite's ability to replicate and proliferate.
Cycloguanil is the biologically active metabolite of the biguanide antimalarial drug, proguanil.[2] Upon administration, proguanil is metabolized in the liver to cycloguanil, which then acts as a selective inhibitor of the parasite's DHFR enzyme.[2] This guide will delve into the technical aspects of cycloguanil as a Plasmodium DHFR inhibitor.
Mechanism of Action
Cycloguanil functions as a competitive inhibitor of Plasmodium DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. This inhibition blocks the regeneration of tetrahydrofolate, a cofactor essential for the synthesis of thymidylate and other key metabolites. The disruption of this pathway ultimately leads to the cessation of DNA synthesis and parasite death.
The Folate Biosynthesis Pathway in Plasmodium falciparum
The de novo folate biosynthesis pathway in P. falciparum is a series of enzymatic reactions that produce tetrahydrofolate. The pathway begins with GTP and culminates in the production of THF, which is then utilized in various one-carbon transfer reactions. DHFR is the final enzyme in this synthesis pathway, making its inhibition a critical bottleneck.
Quantitative Analysis of Cycloguanil Inhibition
The inhibitory activity of cycloguanil against P. falciparum DHFR is typically quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary significantly between wild-type and mutant forms of the enzyme, which is the basis of clinical resistance.
| P. falciparum Strain/DHFR Genotype | Cycloguanil IC50 (nM) | Reference |
| Wild-Type | ||
| 3D7 (Wild-Type) | ~11.1 - 15.4 | [3] |
| Wild-Type Isolates (Geometric Mean) | 1.30 (Range: 0.249-9.14) | [4] |
| Mutant Strains | ||
| S108N | Moderate decrease in susceptibility | [5] |
| A16V + S108T | Resistant | [5] |
| N51I + C59R + S108N (Triple Mutant) | Median: 1200 | [6] |
| Quadruple Mutant (108, 51, 59, 164) | High resistance | [7] |
| Resistant Isolates (Geometric Mean) | 77.1 (Range: 15.3-901) | [4] |
| Resistant Isolates (Mean) | 2,030 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions and parasite isolates.
Mechanisms of Resistance
Resistance to cycloguanil in P. falciparum is primarily caused by point mutations in the dhfr gene. These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of cycloguanil while still allowing the natural substrate, dihydrofolate, to bind.
The most common mutations associated with cycloguanil resistance include:
-
S108N: This mutation confers resistance to pyrimethamine and a moderate decrease in susceptibility to cycloguanil.[5]
-
A16V and S108T: This double mutation is specifically associated with high-level resistance to cycloguanil but not pyrimethamine.[5]
-
N51I and C59R: These mutations, often in combination with S108N, further increase the level of resistance.
-
I164L: When present with other mutations, this substitution leads to high-level resistance to both cycloguanil and pyrimethamine.[5]
The accumulation of these mutations in the DHFR enzyme leads to a stepwise increase in resistance, rendering the drug ineffective.
Experimental Protocols
In Vitro P. falciparum Drug Susceptibility Assay (IC50 Determination)
This protocol determines the concentration of cycloguanil required to inhibit parasite growth by 50%.
Materials:
-
P. falciparum culture (asynchronous or synchronous)
-
Complete parasite medium (e.g., RPMI 1640 with supplements)
-
96-well microtiter plates
-
Cycloguanil stock solution (in DMSO)
-
SYBR Green I nucleic acid stain or [³H]hypoxanthine
-
Incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Prepare serial dilutions of cycloguanil in complete medium in a 96-well plate. Include drug-free wells as a positive control for parasite growth and parasite-free wells as a negative control.
-
Add the P. falciparum culture to each well to achieve a final parasitemia of 0.2-0.5% and a hematocrit of 1-2%.
-
Incubate the plates for 72 hours at 37°C in a controlled gas environment.
-
For SYBR Green I based assays, lyse the red blood cells and stain the parasite DNA according to the manufacturer's protocol.
-
For radioisotope assays, add [³H]hypoxanthine for the final 24 hours of incubation to measure nucleic acid synthesis.
-
Measure fluorescence or radioactivity using a plate reader.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Recombinant DHFR Enzyme Inhibition Assay
This assay directly measures the effect of cycloguanil on the enzymatic activity of purified recombinant P. falciparum DHFR.
Materials:
-
Purified recombinant P. falciparum DHFR (wild-type or mutant)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Cycloguanil stock solution (in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHF, and NADPH.
-
Add serial dilutions of cycloguanil to the wells of the microplate. Include a no-inhibitor control.
-
Initiate the reaction by adding the purified DHFR enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocity for each cycloguanil concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of the cycloguanil concentration.
Conclusion
Cycloguanil remains a valuable tool for studying the folate pathway in Plasmodium and for understanding the mechanisms of drug resistance. Its specific inhibition of DHFR and the well-characterized mutations that confer resistance provide a clear model for investigating drug-target interactions. The experimental protocols detailed in this guide offer a framework for the continued evaluation of cycloguanil and the development of novel DHFR inhibitors that can overcome existing resistance mechanisms. A thorough understanding of the molecular interactions between inhibitors like cycloguanil and the Plasmodium DHFR enzyme is critical for the rational design of next-generation antimalarial drugs.
References
- 1. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Antifolate and Polymorphism in Dihydrofolate Reductase of Plasmodium falciparum Isolates from the Kenyan Coast: Emergence of Parasites with Ile-164-Leu Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Cycloguanil Hydrochloride Against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloguanil, the active metabolite of the prodrug proguanil, is an antimalarial agent that acts as a dihydrofolate reductase (DHFR) inhibitor.[1][2][3][4] By inhibiting P. falciparum DHFR, cycloguanil disrupts the synthesis of essential precursors for DNA synthesis and cell multiplication, leading to parasite death.[2] The emergence and spread of drug-resistant P. falciparum strains necessitates robust and reliable in vitro assays to evaluate the efficacy of antimalarial compounds like cycloguanil hydrochloride.[1][5]
These application notes provide detailed protocols for three common in vitro assays used to determine the susceptibility of P. falciparum to antimalarial drugs: the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the schizont maturation assay.
Mechanism of Action of Cycloguanil
Cycloguanil specifically targets the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum.[1][5] This enzyme is crucial for the parasite's folic acid cycle, which is responsible for producing tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA.[2] By inhibiting DHFR, cycloguanil prevents the recycling of dihydrofolate to THF, thereby halting DNA synthesis and parasite replication.[4]
References
- 1. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cycloguanil - Wikipedia [en.wikipedia.org]
- 4. Proguanil - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Protocol for dissolving cycloguanil hydrochloride in DMSO and other solvents
Abstract
This document provides detailed application notes and protocols for the dissolution of cycloguanil hydrochloride in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It is intended for researchers, scientists, and drug development professionals. This guide includes quantitative solubility data, step-by-step experimental protocols for preparing stock and working solutions, and information on the stability and storage of the compound. Additionally, it outlines the primary mechanism of action of this compound through a signaling pathway diagram.
Introduction
Cycloguanil is the active metabolite of the antimalarial prodrug proguanil and functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2][3] The hydrochloride salt of cycloguanil is a crystalline solid[4] commonly used in in vitro and in vivo research. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. This document provides standardized protocols for the solubilization of this compound to ensure its effective use in research applications.
Solubility Data
This compound exhibits varying solubility in different solvents. The quantitative data from various suppliers are summarized in Table 1 for easy comparison. It is crucial to note that factors such as the use of fresh, anhydrous DMSO can significantly impact solubility, as hygroscopic DMSO may reduce solubility.[5][6]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| DMSO | 20 | 69.4 | Sonication is recommended. | [1] |
| 58 | 201.26 | Use of fresh, moisture-free DMSO is critical. | [6][7] | |
| 62.5 | 216.88 | Ultrasonic treatment is needed. | [5][8] | |
| Water | 5 | 17.35 | Sonication is recommended. | |
| 15 | 52.05 | - | [6][7] | |
| 25 | 86.75 | Requires sonication and warming to 60°C. | [5][8] | |
| Ethanol | 5 | - | - | [2][4] |
| 15 | 52.05 | - | [6][7] | |
| Dimethylformamide (DMF) | 5 | - | - | [4] |
| PBS (pH 7.2) | 5 | - | Aqueous solutions are not recommended for storage beyond one day. | [4] |
Molecular Weight of this compound: 288.18 g/mol [5][6][7]
Experimental Protocols
Materials
-
This compound (crystalline solid)
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Warming device (e.g., water bath, heat block)
-
Sterile pipette tips
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol for Preparing a High-Concentration Stock Solution in DMSO
This protocol is designed to prepare a high-concentration stock solution (e.g., 20-60 mg/mL) of this compound in DMSO.
-
Preparation: Work in a clean, dry environment, preferably a chemical fume hood. Ensure all glassware and equipment are free of moisture.
-
Weighing: Accurately weigh the desired amount of this compound solid into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration. It is recommended to add the solvent incrementally.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 10-30 minutes.[9] Monitor the dissolution process.
-
For highly concentrated solutions, gentle warming up to 37°C may be applied in conjunction with sonication to aid dissolution.[9]
-
-
Visual Inspection: Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] For long-term storage (≥4 years), the solid compound should be stored at -20°C.[4]
Protocol for Preparing Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution for use in cell-based assays.
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (Recommended): To prevent precipitation of the compound, perform serial dilutions of the high-concentration DMSO stock solution into the cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%, with <0.1% being preferable) to avoid solvent-induced cytotoxicity.[9][10]
-
Control Group: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent on the cells.
-
Application to Cells: Add the final working solution to the cell cultures and mix gently.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][11] DHFR is a critical enzyme in the folate synthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell proliferation.[11] By inhibiting DHFR, cycloguanil disrupts these essential cellular processes, leading to cell death, particularly in rapidly proliferating organisms like the malaria parasite, Plasmodium.[11]
Caption: Mechanism of action of Cycloguanil via DHFR inhibition.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for preparing and using this compound in a cell-based assay.
Caption: Workflow for Cycloguanil HCl solution preparation and use.
References
- 1. This compound | Drug Metabolite | Parasite | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. Cycloguanil - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. emulatebio.com [emulatebio.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols: Investigating Cell Viability and Growth Arrest with Cycloguanil Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of cycloguanil on cancer cell viability and cell cycle progression. Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[1][2] Its ability to disrupt this pathway makes it a compound of interest for cancer research, as it can lead to reduced cell proliferation and growth arrest.[3][4]
Mechanism of Action: DHFR Inhibition
Cycloguanil exerts its primary effect by inhibiting the enzyme Dihydrofolate Reductase (DHFR).[1][5] DHFR is crucial for converting dihydrofolate (DHF) into tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides (like dTMP) and amino acids. By blocking DHFR, cycloguanil depletes the cellular pool of THF, which in turn inhibits DNA synthesis and repair, ultimately leading to cell cycle arrest, primarily in the S-phase.[1][3] Furthermore, DHFR inhibition has been shown to block downstream signaling, including the transcriptional activity of STAT3, a protein often implicated in cancer cell survival and proliferation.[1][3][6]
Caption: Cycloguanil's mechanism of action via DHFR inhibition.
Data Presentation: Anti-proliferative Activity of Cycloguanil Analogues
The anti-proliferative effects of cycloguanil and its analogues have been evaluated across various cancer cell lines. Many of these compounds induce a growth arrest phenotype, where cell viability plateaus at approximately 50% even at high concentrations.[4] The data below summarizes the 50% growth inhibitory (GI₅₀) concentrations for several cycloguanil analogues in breast cancer cell lines after 72 hours of treatment, as determined by cell viability assays.[4]
| Compound | Cell Line | GI₅₀ (µM) | Phenotypic Response |
| Cycloguanil (Cyc) | MDA-MB-468 | >100 | Growth Arrest |
| MDA-MB-231 | >100 | Growth Arrest | |
| MCF-7 | >100 | Growth Arrest | |
| Analogue NSC127159 | MDA-MB-468 | 0.824 | Growth Arrest |
| MDA-MB-231 | 0.523 | Growth Arrest | |
| MCF-7 | 0.449 | Growth Arrest | |
| Analogue NSC127153 | MDA-MB-468 | 0.288 | Cell Death |
| MDA-MB-231 | 0.177 | Cell Death | |
| MCF-7 | 0.175 | Cell Death |
Data adapted from studies on cycloguanil analogues.[4]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol details the use of a colorimetric MTS assay to quantify cell viability following cycloguanil treatment. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7] Living cells contain NADPH-dependent dehydrogenases that reduce the MTS tetrazolium compound into a soluble purple formazan product, measurable by absorbance.[7]
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
Cycloguanil Hydrochloride: Analytical Reference Standards for Research - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil is the active metabolite of the antimalarial proguanil. It exerts its effect by inhibiting the enzyme dihydrofolate reductase (DHFR), a critical component in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. This inhibition disrupts the synthesis of essential DNA precursors, ultimately leading to the parasite's death. Cycloguanil hydrochloride is a crucial analytical reference standard for researchers developing new antimalarial drugs, conducting pharmacokinetic studies, and performing quality control of pharmaceutical formulations. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, along with an overview of its mechanism of action and a typical experimental workflow for in vitro antimalarial screening.
Data Presentation
High-Performance Liquid Chromatography (HPLC) Method Performance
The following tables summarize the quantitative performance data for the HPLC analysis of this compound in human plasma and pharmaceutical tablet formulations.
Table 1: HPLC Method for Cycloguanil in Human Plasma - Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | Up to 4.0 µg/mL | [1][2] |
| Correlation Coefficient (r) | ≥ 0.99 | [1][2] |
| Precision (Coefficient of Variation, CV%) | ||
| Intra-day (0.5 µg/mL) | < 4.0% | [3] |
| Intra-day (2.0 µg/mL) | < 4.0% | [3] |
| Inter-day (0.5 µg/mL) | < 4.0% | [3] |
| Inter-day (2.0 µg/mL) | < 4.0% | [3] |
| Accuracy (% Mean) | ||
| 0.5 µg/mL | 92.8 ± 5.0 | [3] |
| 2.0 µg/mL | 92.8 ± 2.8 | [3] |
| Recovery (%) | ||
| 0.5 µg/mL | 85.4 ± 2.6 | [3] |
| 2.0 µg/mL | 80.7 ± 3.8 | [3] |
| Limit of Detection (LOD) | 10 ng/mL (for Proguanil) | [1][2] |
Table 2: HPLC Method for Proguanil Hydrochloride in Tablets - Performance Characteristics (Adaptable for Cycloguanil)
| Parameter | Value | Reference |
| Linearity Range | 15 - 150 ppm | [4] |
| Correlation Coefficient (r²) | 0.99998 | [4] |
| Accuracy (% Recovery) | ||
| 80% level | 99.81 | [4] |
| 100% level | 100.25 | [4] |
| 120% level | 99.78 | [4] |
| Precision (% RSD) | ||
| Method Precision | 0.7465 | [4] |
| Intermediate Precision | 0.5004 | [4] |
Signaling Pathway
Mechanism of Action of Cycloguanil
Cycloguanil targets the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, which is essential for the parasite's folate biosynthesis pathway. This pathway is responsible for producing tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell division.
Caption: Mechanism of action of Cycloguanil in the folate biosynthesis pathway.
Experimental Protocols
HPLC Method for the Determination of Cycloguanil in Human Plasma
This method is adapted from a validated procedure for the simultaneous analysis of proguanil and cycloguanil in plasma.[3]
1. Materials and Reagents
-
This compound analytical reference standard
-
Internal Standard (e.g., Pyrimethamine)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Perchloric acid
-
Sodium hydroxide (2 M)
-
Diethyl ether
-
Human plasma (blank)
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Hypersil ODS (C-18), 5 µm, 250 x 4.6 mm I.D.
-
Mobile Phase: Methanol: Acetonitrile: 0.5% Ammonium Acetate (40:5:55 v/v/v) containing 75 mM/L perchloric acid (pH 2.9)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 50 µL
-
Temperature: Ambient
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in methanol to obtain concentrations ranging from 0.1 to 4.0 µg/mL.
-
Internal Standard Stock Solution (10 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Sample Preparation:
-
To 1 mL of plasma in a centrifuge tube, add 20 µL of the internal standard solution.
-
Vortex the mixture.
-
Add 0.5 mL of 2 M NaOH to make the sample alkaline.
-
Add 5 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Inject 50 µL into the HPLC system.
-
4. Calibration Curve
-
Spike 1 mL aliquots of blank plasma with the appropriate working standard solutions to create calibration standards.
-
Process the calibration standards as described in the sample preparation section.
-
Plot the peak area ratio of cycloguanil to the internal standard against the corresponding concentration.
UV-Visible Spectrophotometric Method for the Determination of this compound in Bulk Drug
This protocol provides a simple and cost-effective method for the quantification of this compound in bulk powder.
1. Materials and Reagents
-
This compound analytical reference standard
-
Hydrochloric acid (0.1 N)
-
Distilled water
2. Instrumentation
-
UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cells.
3. Procedure
-
Solvent: 0.1 N Hydrochloric acid
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of 0.1 N HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 N HCl to obtain concentrations ranging from 2 to 10 µg/mL.
-
Wavelength Scanning: Scan a 5 µg/mL solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is approximately 246 nm.[5]
-
Absorbance Measurement: Measure the absorbance of all working standard solutions at the determined λmax against a 0.1 N HCl blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration.
Experimental Workflow
In Vitro Antiplasmodial Activity Assay
This workflow outlines the general steps for screening compounds for their antiplasmodial activity against P. falciparum using a SYBR Green I-based fluorescence assay, with this compound as a positive control.
Caption: Workflow for in vitro antiplasmodial activity screening.
References
Application of Cycloguanil Analogues in Influenza and Respiratory Syncytial Virus (RSV) Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses and Respiratory Syncytial Virus (RSV) represent a significant global health burden, causing seasonal epidemics and occasional pandemics with high morbidity and mortality. The continuous emergence of drug-resistant influenza strains and the lack of effective, specific antivirals for RSV in all patient populations necessitate the exploration of novel therapeutic strategies.[1][2] One promising approach is the targeting of host-cell factors essential for viral replication, which can offer a broader spectrum of activity and a higher barrier to resistance.
Recent research has identified a series of 1-aryl-4,6-diamino-1,2-dihydrotriazines, which are structurally related to the antimalarial drug cycloguanil, as potent inhibitors of both influenza A and B viruses, as well as RSV.[3][4] These compounds exert their antiviral effect by targeting the host enzyme dihydrofolate reductase (DHFR), a critical component in the synthesis of nucleotides required for viral genome replication.[3][4][5] This document provides detailed application notes, quantitative data, and experimental protocols for the study and application of these cycloguanil analogues in influenza and RSV research.
Mechanism of Action: Targeting Host Dihydrofolate Reductase (DHFR)
Cycloguanil and its analogues function as inhibitors of dihydrofolate reductase (DHFR).[5][6] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting host DHFR, these compounds deplete the cellular pool of nucleotides available for viral replication, thereby effectively halting the propagation of both influenza virus and RSV.[3][4]
Caption: Inhibition of host DHFR by cycloguanil analogues disrupts nucleotide synthesis, thereby halting viral replication.
Quantitative Data: Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral efficacy and cytotoxicity of selected cycloguanil analogues against various strains of influenza virus and RSV. The data is compiled from studies on 1-aryl-4,6-diamino-1,2-dihydrotriazines.[3][4]
Table 1: Antiviral Activity of Cycloguanil Analogues against Influenza B Virus
| Compound | EC₅₀ (µM) vs. B/Johannesburg/33/94 | Selectivity Index (SI) |
| 11 | 0.05 | >2000 |
| 13 | 0.08 | >1250 |
| 14 | 0.06 | >1667 |
| 16 | 0.07 | >1428 |
| Zanamivir | 0.06 | >1667 |
| Ribavirin | 19.6 | >5 |
Table 2: Antiviral Activity of Cycloguanil Analogues against Influenza A Viruses
| Compound | EC₅₀ (µM) vs. A/H1N1 (A/PR/8/34) | EC₅₀ (µM) vs. A/H3N2 (A/HK/7/87) | EC₅₀ (µM) vs. A/H1N1pdm (A/Ned/650/09) |
| 11 | 1.8 | 3.5 | 2.9 |
| 14 | 1.5 | 2.8 | 2.5 |
| 16 | 1.6 | 3.1 | 2.7 |
| Oseltamivir | 0.03 | 0.09 | 0.001 |
| Ribavirin | 12.3 | 11.8 | 9.9 |
Table 3: Antiviral Activity of Cycloguanil Analogues against Respiratory Syncytial Virus (RSV)
| Compound | EC₅₀ (µM) vs. RSV-A2 | Selectivity Index (SI) |
| 11 | 0.008 | >12500 |
| 14 | 0.008 | >12500 |
| 16 | 0.008 | >12500 |
| Ribavirin | 5.8 | >43 |
Table 4: Cytotoxicity of Cycloguanil Analogues
| Compound | CC₅₀ (µM) in MDCK cells | CC₅₀ (µM) in HeLa cells |
| 11 | >100 | >100 |
| 13 | >100 | >100 |
| 14 | >100 | >100 |
| 16 | >100 | >100 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index) is calculated as CC₅₀ / EC₅₀.
Experimental Protocols
The following are detailed protocols for the evaluation of cycloguanil analogues against influenza and RSV.
Protocol 1: Cell Culture and Virus Propagation
-
Cell Lines:
-
Madin-Darby Canine Kidney (MDCK) cells for influenza virus studies.
-
HeLa cells for RSV studies and cytotoxicity assays.
-
-
Culture Conditions:
-
Grow MDCK and HeLa cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 0.1% gentamicin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Virus Strains:
-
Influenza A/H1N1 (e.g., A/PR/8/34), A/H3N2 (e.g., A/HK/7/87), and Influenza B (e.g., B/Johannesburg/33/94).
-
Respiratory Syncytial Virus strain A2 (RSV-A2).
-
-
Virus Propagation:
-
Propagate influenza viruses in the allantoic cavity of 10-day-old embryonated chicken eggs.
-
Propagate RSV in HeLa cells.
-
Titrate virus stocks by plaque assay or TCID₅₀ (50% tissue culture infective dose) assay.
-
Protocol 2: Antiviral Activity Assay
This protocol is based on the reduction of virus-induced cytopathic effect (CPE).
-
Cell Seeding: Seed MDCK (for influenza) or HeLa (for RSV) cells in 96-well plates at a density that forms a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the cycloguanil analogues in assay medium (MEM with appropriate supplements, e.g., trypsin for influenza).
-
Infection and Treatment:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a multiplicity of infection (MOI) of 0.001 to 0.01.
-
After a 1-hour adsorption period, remove the virus inoculum and add the serially diluted compounds to the wells.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3 days (influenza) or 5-6 days (RSV), or until CPE is maximal in the virus control wells.
-
Quantification of Antiviral Activity:
-
Assess CPE microscopically.
-
Quantify cell viability using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Protocol 3: Cytotoxicity Assay
-
Cell Seeding: Seed MDCK and HeLa cells in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of the cycloguanil analogues to the wells containing uninfected cells.
-
Incubation: Incubate the plates for the same duration as the corresponding antiviral assay.
-
Quantification of Cytotoxicity:
-
Assess cell morphology microscopically.
-
Quantify cell viability using the MTS assay.
-
Calculate the CC₅₀ value from the dose-response curve.
-
Protocol 4: Human DHFR Inhibition Assay
-
Assay Principle: This assay measures the inhibition of recombinant human DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Reagents:
-
Recombinant human DHFR enzyme.
-
Dihydrofolate (DHF) substrate.
-
NADPH cofactor.
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
-
Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, DHFR enzyme, and various concentrations of the cycloguanil analogue.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time).
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ (50% inhibitory concentration) value from the dose-response curve.
-
Caption: A typical experimental workflow for the screening and characterization of novel cycloguanil analogues.
References
- 1. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Inhibitors of Respiratory Syncytial Virus (RSV) Replication Based on Monoterpene-Substituted Arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cycloguanil - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Addressing solubility issues of cycloguanil hydrochloride in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with cycloguanil hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents and buffers?
A1: The solubility of this compound can vary depending on the solvent and conditions such as temperature and pH. The table below summarizes reported solubility data.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Several factors can contribute to poor solubility in aqueous buffers:
-
Direct Dissolution: this compound has limited solubility in purely aqueous solutions at neutral pH. Direct dissolution can be challenging.
-
pH of the Buffer: The ionization and solubility of this compound can be pH-dependent.[1][2][3][4]
-
Temperature: Dissolution is an endothermic process for many compounds, meaning higher temperatures can improve solubility.[1][2][3][4]
-
Compound Purity and Form: The compound is supplied as a crystalline solid, and its physical properties can affect dissolution rates.[5]
Q3: What is the recommended method for preparing an aqueous working solution?
A3: The most reliable method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer of choice.[5] This ensures the compound is fully dissolved before introduction to the aqueous environment, minimizing precipitation.
Q4: Which organic solvents are suitable for preparing a stock solution?
A4: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents for creating stock solutions of this compound.[5][6][7] DMSO generally offers the highest solubility.[8][9][10] When using DMSO, it is recommended to use a fresh, anhydrous grade, as absorbed moisture can negatively impact solubility.[8]
Q5: Can I heat the solution or use sonication to improve solubility?
A5: Yes. For direct dissolution in water, warming the solution up to 60°C and using sonication can significantly aid in dissolving the compound.[8][10] Sonication is also recommended when preparing high-concentration stock solutions in DMSO.[8][10] Gentle warming can also be applied to aqueous buffer solutions during dissolution.
Q6: How stable is this compound in solution, and how should I store it?
A6: Aqueous solutions of this compound are not recommended for storage for more than one day.[5] For longer-term storage, stock solutions in organic solvents are more stable:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month[8][10] It is best practice to prepare fresh aqueous working solutions from your stock solution immediately before each experiment.[5]
Q7: My compound precipitated after diluting the organic stock solution into my aqueous buffer. What should I do?
A7: Precipitation upon dilution indicates that the solubility limit in the final aqueous buffer has been exceeded. To resolve this:
-
Decrease the Final Concentration: Try diluting the stock solution further to a lower final concentration in the aqueous buffer.
-
Reduce the Percentage of Organic Solvent: Ensure the residual amount of the organic solvent is insignificant, as it may have physiological effects.[5] However, a very small percentage might be necessary to maintain solubility.
-
Use Co-solvents: For complex applications like in vivo studies, formulations containing co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80) can be used to maintain solubility.[8][10]
Solubility Data Summary
| Solvent/Buffer | Reported Solubility | Conditions/Notes |
| DMSO | 20 - 62.5 mg/mL | Sonication may be required for higher concentrations.[5][6][7][8][9][10][11] |
| Water (H₂O) | 25 mg/mL | Requires sonication and heating to 60°C.[8][10] |
| PBS (pH 7.2) | ~5 mg/mL | Direct dissolution is possible.[5][11] |
| Ethanol | ~5 mg/mL | - |
| DMF | ~5 mg/mL | - |
| In Vivo Formulation | ≥ 2.08 mg/mL | Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[8][10] |
Troubleshooting Guide: A Workflow for Addressing Solubility Issues
This workflow provides a step-by-step process to troubleshoot and resolve common solubility challenges with this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (Recommended)
-
Weigh the desired amount of this compound crystalline solid in a suitable vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 20 mg/mL).
-
Vortex the vial to mix.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[8][10] Gentle warming can also be applied.
-
Ensure the solution is clear with no visible particulates before proceeding.
-
For immediate use, perform serial dilutions from this stock solution into your aqueous experimental buffer to achieve the desired final concentration.
-
For storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[8][10]
Protocol 2: Direct Preparation of an Aqueous Solution
-
Weigh the this compound solid in a suitable container.
-
Add the desired volume of the aqueous buffer (e.g., PBS, pH 7.2) to achieve the final concentration (note: solubility is limited to approx. 5 mg/mL in PBS).[5]
-
Stir the solution vigorously.
-
To aid dissolution, gently warm the solution and use an ultrasonic bath.
-
Continue until the solid is completely dissolved.
-
Before use in biological experiments, sterilize the solution by passing it through a 0.22 µm filter.[8]
-
Use this solution on the same day it is prepared.[5]
Mechanism of Action of Cycloguanil
Cycloguanil is the active metabolite of the prodrug proguanil. It functions as an antimalarial agent by inhibiting the dihydrofolate reductase (DHFR) enzyme within the Plasmodium parasite. This action blocks the folate synthesis pathway, which is critical for the production of nucleic acids required for the parasite's DNA synthesis and replication.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Cycloguanil Hydrochloride Dosage for In Vitro Cancer Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cycloguanil hydrochloride in in vitro cancer studies. The information is designed to address common challenges and provide clarity on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound is the active metabolite of the antimalarial drug proguanil.[1][2][3][4][5] Its primary anticancer mechanism is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism.[1][2][3][4] By inhibiting DHFR, cycloguanil disrupts the synthesis of nucleotides and amino acids, which are essential for the proliferation of rapidly dividing cancer cells.[6] This inhibition also leads to the disruption of STAT3-dependent gene expression.[1][2][3][4]
Q2: At what concentration range should I expect to see an anti-cancer effect in vitro?
A2: The effective concentration of cycloguanil can vary significantly depending on the cancer cell line. While cycloguanil engages DHFR at sub-nanomolar concentrations, growth inhibition is typically observed at higher, micromolar concentrations.[1][2][3] For instance, studies on breast cancer cell lines have shown IC50 values (the concentration that inhibits 50% of cell growth) to be in the range of 40-70 µM.[6] It is recommended to perform a dose-response study with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal concentration for your specific cell line.[1]
Q3: Why am I observing growth inhibition but not significant cytotoxicity?
A3: This is a common observation with DHFR inhibitors like cycloguanil. The mechanism of action, which involves depleting the building blocks for DNA synthesis, often leads to a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) effect.[1] Many studies have reported dose-response curves that plateau at around 50% viability, suggesting a growth-inhibiting mechanism.[1]
Q4: How can I confirm that the observed effects in my experiment are due to DHFR inhibition?
A4: A folinic acid rescue experiment is a standard method to confirm that the observed anti-cancer effects are due to DHFR inhibition. Folinic acid is a downstream product in the folate pathway and can replenish the depleted folate metabolites, thus bypassing the DHFR inhibition. If the addition of folinic acid reverses the anti-proliferative effects of cycloguanil, it strongly suggests that the mechanism of action is indeed DHFR-dependent.[1][2]
Q5: Are there any known off-target effects of cycloguanil?
A5: While the primary target is DHFR, some studies suggest the possibility of additional targets, especially since growth impairments are often seen at concentrations higher than those needed for DHFR engagement.[1][2][3] If folinic acid rescue experiments do not fully reverse the observed phenotype, it may indicate that cycloguanil has other mechanisms of action in your specific cancer cell model.[1][2]
Troubleshooting Guides
Problem 1: No observable effect on cancer cell viability or proliferation.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration | The effective concentration of cycloguanil is highly cell-line dependent. Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 200 µM). |
| Incorrect Drug Preparation/Storage | This compound generally has good water solubility and stability.[7] However, ensure it is fully dissolved and stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Cell Culture Medium Composition | Standard RPMI 1640 medium contains folate, which can compete with the drug. Using a folate-free or low-folate medium can increase the potency of DHFR inhibitors like cycloguanil.[8] |
| Short Treatment Duration | The cytostatic effects of cycloguanil may take time to become apparent. Extend the incubation period (e.g., from 48 hours to 72 or 96 hours).[1][6] |
| Cell Line Resistance | The target cancer cell line may have intrinsic or acquired resistance mechanisms to DHFR inhibitors. Consider using a different cell line or investigating potential resistance mechanisms. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize before adding the drug. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. To minimize this, do not use the outermost wells for experimental samples; instead, fill them with sterile PBS or medium. |
| Incomplete Drug Solubilization | Ensure the this compound stock solution is completely dissolved before diluting it to working concentrations. Vortex or sonicate if necessary. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent drug concentrations across all wells. |
Quantitative Data Summary
Table 1: Reported IC50/GI50 Values of Cycloguanil and its Analogs in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | Reported IC50/GI50 Range | Reference |
| Cycloguanil | Breast Cancer | Panel of breast cancer cell lines | 40 - 70 µM (IC50) | [6] |
| Cycloguanil Analogs | Breast Cancer | MCF7, HS578T, BT549, T47D | ~1 - 100 µM (GI50) | [1] |
| Cycloguanil Analogs | Melanoma | Panel of melanoma cell lines | ~0.1 - 10 µM (GI50) | [1] |
| Pyrimethamine (related DHFR inhibitor) | - | - | 15.4 nM (mean IC50, susceptible isolates) | [9] |
| Cycloguanil | - | - | 11.1 nM (mean IC50, susceptible isolates) | [9] |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values are context-dependent and can vary based on the assay, cell line, and experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT/Resazurin)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the drug-treated wells).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[1][10]
-
Viability Assessment:
-
For Resazurin Assay: Add resazurin solution to each well to a final concentration of 44 µM and incubate for an additional 4 hours.[1][10]
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution (e.g., DMSO or a detergent-based buffer) and incubate until the formazan crystals are fully dissolved.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 540 nm excitation and 600 nm emission for resorufin in the resazurin assay).[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Folinic Acid Rescue Experiment
-
Cell Seeding: Seed cells as described in the cell viability assay protocol.
-
Drug and Folinic Acid Treatment: Prepare the following treatment groups:
-
Viability Assessment: Perform a cell viability assay (e.g., Resazurin) as described above.
-
Data Analysis: Compare the cell viability in the "Cycloguanil" group to the "Cycloguanil + Folinic acid" group. A significant increase in viability in the co-treatment group indicates that the effect of cycloguanil is on-target for DHFR.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of drug effect.
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity [ouci.dntb.gov.ua]
- 5. Cycloguanil - Wikipedia [en.wikipedia.org]
- 6. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting peak resolution in cycloguanil hydrochloride HPLC analysis
Welcome to the technical support center for the HPLC analysis of cycloguanil hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with peak resolution and other analytical challenges.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the HPLC analysis of this compound.
Problem: Poor Peak Resolution (Rs < 1.5)
Poor resolution between the cycloguanil peak and other components (impurities, degradants, or other active ingredients) is a frequent issue. The following steps can help improve the separation.
1. Mobile Phase Optimization:
-
pH Adjustment: Cycloguanil is a basic compound with a pKa of approximately 8.18. The pH of the mobile phase is a critical factor influencing its retention and peak shape.
-
Low pH (pH 2.5-3.5): At this pH, cycloguanil will be fully protonated. This can improve peak shape by minimizing secondary interactions with silanol groups on the column. An acidic mobile phase is a good starting point for method development.
-
Mid-Range pH (pH 4-7): This range should generally be avoided as it is close to the pKa of residual silanol groups on the silica packing, which can lead to peak tailing and poor resolution.
-
High pH (pH > 9.5): At a pH well above the pKa, cycloguanil will be in its neutral form. This can also lead to good peak shape and may offer different selectivity compared to low pH conditions. However, ensure your column is stable at high pH.
-
-
Buffer Selection and Concentration: Use a buffer to maintain a stable pH. Phosphate and acetate buffers are common choices. A buffer concentration of 10-50 mM is typically sufficient. Increasing the ionic strength of the mobile phase can sometimes improve peak shape.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Changing the organic solvent or the ratio of organic solvent to buffer can significantly alter selectivity and resolution.
2. Stationary Phase (Column) Selection:
-
Column Chemistry: C18 columns are most commonly used for cycloguanil analysis. However, if resolution is still an issue, consider a C8 column which is less retentive, or a phenyl-hexyl column for alternative selectivity.
-
End-capping: Use a modern, high-purity, end-capped column. End-capping minimizes the interaction of basic analytes like cycloguanil with residual silanol groups, reducing peak tailing.
-
Particle Size: Smaller particle size columns (e.g., < 3 µm) provide higher efficiency and better resolution, but at the cost of higher backpressure.
3. Other Chromatographic Parameters:
-
Flow Rate: Decreasing the flow rate can improve resolution, but will also increase the run time.
-
Temperature: Increasing the column temperature can improve peak efficiency and reduce viscosity, but may also alter selectivity. A typical starting point is 25-40°C.
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing peak tailing for my this compound peak?
A1: Peak tailing for basic compounds like cycloguanil is often caused by secondary interactions with acidic silanol groups on the surface of the HPLC column packing material. Here’s how to address it:
-
Mobile Phase pH: Ensure your mobile phase pH is at least 2 pH units away from the pKa of cycloguanil (~8.18). Working at a low pH (e.g., pH 3) will ensure the analyte is fully protonated and minimize interactions with ionized silanols.
-
Column Choice: Use a high-purity, end-capped C18 or C8 column. These columns have fewer free silanol groups available for interaction.
-
Buffer Strength: A buffer concentration of 25-50 mM can help to mask the residual silanol groups and improve peak shape.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q2: My retention time for cycloguanil is drifting. What could be the cause?
A2: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase, or evaporation of the more volatile organic component, can cause a drift in retention times. Prepare fresh mobile phase daily and keep the reservoir bottles capped.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifting retention times. Use a column oven to maintain a constant temperature.
-
Column Degradation: Over time, the stationary phase can degrade, especially if operated outside its recommended pH range. This can lead to changes in retention.
Q3: I am observing split peaks for cycloguanil. What should I check?
A3: Split peaks can be due to a few issues:
-
Column Clogging: The inlet frit of the column may be partially blocked. Try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
Injector Problems: A partially blocked injector port or a damaged rotor seal can cause the sample to be introduced onto the column in two separate bands.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve your sample in the mobile phase.
The following diagram illustrates the relationship between common problems and their potential causes:
Caption: Common problems and their potential causes in HPLC.
Data Presentation
The following table provides a representative example of how mobile phase pH can affect the resolution of a basic compound like this compound from a closely eluting impurity. Note that these are illustrative values based on typical chromatographic behavior.
| Mobile Phase pH | Tailing Factor (TF) of Cycloguanil | Resolution (Rs) between Cycloguanil and Impurity |
| 3.0 | 1.1 | 2.5 |
| 4.5 | 1.8 | 1.3 |
| 6.0 | 2.5 | 0.8 |
| 9.5 | 1.2 | 2.2 |
As the table demonstrates, operating at a pH far from the pKa of cycloguanil (pH 3.0 and 9.5) generally results in better peak shape (lower tailing factor) and improved resolution. The mid-range pH values often lead to poor peak symmetry and co-elution.
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of cycloguanil. These can serve as a starting point for method development and troubleshooting.
Method 1: Reversed-Phase HPLC with Ion-Pairing
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Methanol: Acetonitrile: 0.5% Ammonium Acetate with 75 mM Perchloric Acid (40:5:55, v/v/v). The pH of the mobile phase is approximately 2.9.[1]
-
Flow Rate: 1.2 mL/min[1]
-
Detection: UV at 254 nm[1]
-
Temperature: Ambient[1]
Method 2: Reversed-Phase HPLC for Simultaneous Analysis
-
Column: Phenyl, 5 µm, 150 x 4.6 mm
-
Mobile Phase: Phosphate buffer (pH 7.2) and Methanol (45:55, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm
-
Temperature: 18°C
Sample Preparation (General Guideline):
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
References
Technical Support Center: Investigating the Antagonistic Effect of Cycloguanil on Atovaquone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the antagonistic interaction between cycloguanil and atovaquone, particularly in the context of anti-malarial drug development.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between atovaquone and cycloguanil?
A1: While the combination of atovaquone and proguanil (the prodrug of cycloguanil) exhibits a synergistic effect against Plasmodium falciparum, cycloguanil itself has been shown to have an antagonistic effect on the action of atovaquone.[1][2] This means that the presence of cycloguanil can reduce the effectiveness of atovaquone.
Q2: What are the mechanisms of action for atovaquone and cycloguanil?
A2:
-
Atovaquone: Atovaquone is a potent and selective inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of Plasmodium.[3][4] This inhibition disrupts the mitochondrial membrane potential, leading to a collapse of essential functions like pyrimidine biosynthesis, which is vital for DNA replication.[3]
-
Cycloguanil: Cycloguanil is the active metabolite of proguanil and acts as a dihydrofolate reductase (DHFR) inhibitor.[5] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is necessary for the synthesis of nucleic acids and amino acids.
Q3: What is the proposed mechanism for the antagonism between atovaquone and cycloguanil?
A3: The precise molecular mechanism for the antagonism between atovaquone and cycloguanil is not yet fully elucidated. However, some research suggests that it may not be related to their primary modes of action but could be associated with cellular entry mechanisms.[6] Further investigation is needed to clarify the exact nature of this antagonistic interaction.
Troubleshooting Guides
In Vitro Drug Combination Assays (e.g., SYBR Green I)
Issue 1: Inconsistent or non-reproducible Fractional Inhibitory Concentration (FIC) indices.
-
Possible Cause 1: Inaccurate IC50 determination for individual drugs.
-
Solution: Ensure that the individual IC50 values for atovaquone and cycloguanil are accurately and reproducibly determined before proceeding with combination assays. Use a standardized protocol with a sufficient range of drug concentrations and appropriate controls.
-
-
Possible Cause 2: Issues with drug preparation and dilution.
-
Solution: Atovaquone is lipophilic and may require a solvent like DMSO for initial stock preparation. Ensure complete dissolution and perform serial dilutions accurately. Cycloguanil is generally more water-soluble. Prepare fresh drug solutions for each experiment to avoid degradation.
-
-
Possible Cause 3: Variation in parasite culture.
-
Solution: Use a synchronized parasite culture (e.g., ring stage) with a consistent starting parasitemia and hematocrit. Asynchronous cultures can lead to variability in drug susceptibility.[5]
-
-
Possible Cause 4: Interference with the SYBR Green I assay.
-
Solution: Some compounds can interfere with the SYBR Green I dye, leading to inaccurate fluorescence readings.[7] If you suspect interference, consider running a control plate with the drugs but without parasites to check for any background fluorescence. Alternatively, validate your results using a different method, such as the [3H]-hypoxanthine incorporation assay.[8]
-
Issue 2: Unexpectedly high or low parasite growth in control wells.
-
Possible Cause 1: Poor parasite viability.
-
Solution: Ensure the parasite culture is healthy before starting the assay. Check for normal morphology on a Giemsa-stained smear.
-
-
Possible Cause 2: Contamination.
-
Solution: Maintain strict aseptic techniques throughout the experimental setup. Regularly check cultures for any signs of bacterial or fungal contamination.
-
-
Possible Cause 3: Media and serum quality.
-
Solution: Use high-quality RPMI 1640 medium, and screen different batches of human serum or use AlbuMAX™ for consistent parasite growth.
-
Biochemical Assays
Issue 3: Difficulty in measuring the inhibition of the cytochrome bc1 complex.
-
Possible Cause 1: Inactive enzyme preparation.
-
Solution: Ensure that the isolated mitochondria or purified cytochrome bc1 complex are handled properly and stored under appropriate conditions to maintain enzymatic activity.
-
-
Possible Cause 2: Substrate degradation.
-
Solution: Prepare substrates like ubiquinol fresh and handle them according to the protocol to prevent oxidation.
-
Issue 4: Inconsistent results in the Dihydrofolate Reductase (DHFR) enzymatic assay.
-
Possible Cause 1: Incorrect buffer pH or composition.
-
Solution: The activity of DHFR is pH-sensitive. Prepare buffers accurately and verify the pH.
-
-
Possible Cause 2: NADPH instability.
-
Solution: NADPH is unstable. Prepare it fresh and keep it on ice.
-
-
Possible Cause 3: High background absorbance.
-
Solution: Ensure that the blank wells (containing all components except the enzyme) are properly set up to subtract any background absorbance from the test wells.[9]
-
Quantitative Data
The interaction between atovaquone and cycloguanil is quantified using the Sum of Fractional Inhibitory Concentrations (ΣFIC). An ΣFIC value > 1 indicates antagonism.
| Drug Combination | Plasmodium falciparum Strain(s) | EC50 ΣFIC (mean) | EC90 ΣFIC (mean) | Interaction | Reference |
| Atovaquone + Cycloguanil | 4 strains | 3.70 | 2.11 | Antagonism | [1] |
| Atovaquone + Proguanil | 4 strains | 0.37 | 0.13 | Synergism | [1] |
Experimental Protocols
In Vitro Drug Interaction Assay using SYBR Green I
This protocol is adapted from standard procedures for assessing antimalarial drug combinations.[10][11]
Objective: To determine the interaction between atovaquone and cycloguanil using a fixed-ratio isobologram method.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes
-
Complete RPMI 1640 medium with L-glutamine, HEPES, and hypoxanthine, supplemented with human serum or AlbuMAX™
-
Atovaquone and Cycloguanil stock solutions (in DMSO and water, respectively)
-
96-well microtiter plates
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Drug Dilution: Prepare serial dilutions of atovaquone and cycloguanil individually and in fixed ratios (e.g., 4:1, 1:1, 1:4 of their IC50s) in complete medium in a 96-well plate.
-
Parasite Preparation: Prepare a parasite suspension of synchronized ring-stage parasites at a desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%).
-
Incubation: Add the parasite suspension to the drug-containing wells. Include drug-free wells as positive controls and parasite-free wells as negative controls. Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: After incubation, freeze the plates to lyse the red blood cells. Thaw the plates and add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for at least 1 hour. Measure the fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and for each fixed-ratio combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination: FIC = (IC50 of drug in combination) / (IC50 of drug alone).
-
Calculate the ΣFIC by summing the individual FICs. An ΣFIC > 1.0 indicates antagonism.
-
Dihydrofolate Reductase (DHFR) Enzymatic Assay
This protocol is based on commercially available DHFR assay kits.[9][12][13]
Objective: To measure the inhibitory effect of cycloguanil on DHFR activity.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Recombinant P. falciparum DHFR
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Cycloguanil
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme.
-
Inhibitor Addition: Add varying concentrations of cycloguanil to the reaction mixture. For a control, add the solvent used to dissolve cycloguanil.
-
Reaction Initiation: Initiate the reaction by adding DHF.
-
Absorbance Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity for each cycloguanil concentration. Determine the IC50 of cycloguanil by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Hypothetical antagonistic interaction between atovaquone and cycloguanil.
Caption: Workflow for in vitro drug interaction assay using SYBR Green I.
References
- 1. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 4. Atovaquone - Wikipedia [en.wikipedia.org]
- 5. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro drug interaction of ionophores with artemisinin and chloroquine against Plasmodium falciparum 3D7 blood-stage infection [frontiersin.org]
- 7. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. journals.asm.org [journals.asm.org]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Analysis of Cycloguanil and Pyrimethamine Resistance in Malaria
A deep dive into the molecular underpinnings of drug resistance, comparing the distinct and overlapping mechanisms that Plasmodium falciparum employs to evade two critical antifolate drugs: cycloguanil and pyrimethamine.
Cycloguanil (the active metabolite of proguanil) and pyrimethamine are pivotal antifolate drugs that have been used for decades in the prophylaxis and treatment of malaria. Both agents function by inhibiting the parasite's dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway.[1][2] This pathway is essential for producing tetrahydrofolate, a cofactor required for DNA synthesis and replication.[2][3] By blocking DHFR, these drugs starve the parasite of the necessary building blocks for proliferation, leading to its demise. However, their efficacy has been severely compromised by the emergence and spread of drug-resistant Plasmodium falciparum strains.
The primary mechanism of resistance to both cycloguanil and pyrimethamine is the acquisition of specific point mutations in the parasite's dhfr gene. These mutations alter the enzyme's active site, reducing the binding affinity of the drugs while ideally preserving the enzyme's catalytic function. Interestingly, while both drugs target the same enzyme, the specific mutations conferring resistance can be distinct, leading to differential susceptibility profiles.
Molecular Basis of Differential Resistance
Resistance to pyrimethamine and cycloguanil is not a simple, uniform phenomenon. It is a nuanced process dictated by specific amino acid substitutions in the DHFR enzyme.
Pyrimethamine Resistance: The cornerstone of pyrimethamine resistance is a mutation at codon 108 of the dhfr gene, which typically involves a change from serine to asparagine (S108N). This single mutation can confer a moderate level of resistance. The level of resistance is significantly amplified by the stepwise acquisition of additional mutations at codons 51 (Asparagine to Isoleucine, N51I), 59 (Cysteine to Arginine, C59R), and 164 (Isoleucine to Leucine, I164L). Parasites carrying the "triple mutant" (N51I + C59R + S108N) are widespread and exhibit high-level resistance to pyrimethamine. The quadruple mutant, which includes the I164L substitution, confers the most severe resistance.
Cycloguanil Resistance: In contrast, high-level resistance to cycloguanil is primarily associated with a different set of mutations. A key combination involves a mutation at codon 108 from serine to threonine (S108T) coupled with a mutation at codon 16 from alanine to valine (A16V). Parasites harboring this A16V + S108T double mutation are often resistant to cycloguanil but may remain susceptible to pyrimethamine.
Cross-Resistance and Overlapping Mechanisms: While distinct mutational pathways exist, there is also significant overlap, leading to cross-resistance. The S108N mutation, central to pyrimethamine resistance, also confers a moderate decrease in susceptibility to cycloguanil. Significant cross-resistance to both drugs occurs in parasites that have mutations including S108N and I164L. Furthermore, beyond point mutations, an increased copy number of the gene for GTP-cyclohydrolase I (gch1), the first enzyme in the folate pathway, has been associated with antifolate resistance. This amplification is thought to compensate for the fitness cost of dhfr mutations, thereby stabilizing resistant parasite populations.[4]
Data Presentation
Table 1: Key DHFR Mutations and Associated Resistance Profiles
| DHFR Mutation(s) | Pyrimethamine Resistance | Cycloguanil Resistance | Notes |
| Wild Type | Susceptible | Susceptible | The ancestral, drug-sensitive parasite genotype. |
| S108N | Moderate | Low/Moderate | The foundational mutation for pyrimethamine resistance. |
| N51I + C59R + S108N | High | Moderate/High | The "triple mutant" common in many malaria-endemic regions. |
| A16V + S108T | Low/Susceptible | High | A primary pathway for high-level cycloguanil resistance. |
| S108N + I164L | Very High | High | Confers significant cross-resistance to both drugs. |
Table 2: Comparative In Vitro Susceptibility (IC50 Values)
The 50% inhibitory concentration (IC50) is a measure of a drug's potency. The values below are representative geometric means compiled from studies on African isolates and demonstrate the quantitative shift in susceptibility.[5]
| Parasite Status | Drug | Mean IC50 (nM) | Susceptibility Level |
| Susceptible Isolates | Pyrimethamine | 15.4 | Susceptible (< 100 nM) |
| Cycloguanil | 11.1 | Susceptible (< 50 nM) | |
| Resistant Isolates | Pyrimethamine | 9,440 | Resistant (> 2,000 nM) |
| Cycloguanil | 2,030 | Resistant (> 500 nM) |
Mandatory Visualization
dot digraph "Folate Biosynthesis Pathway and Drug Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];
// Nodes for the pathway GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydroneopterin_Triphosphate [label="Dihydroneopterin\nTriphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydropteroate [label="Dihydropteroate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHF [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Synthesis [label="DNA Synthesis &\nAmino Acid Metabolism", shape=ellipse, fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124"]; pABA [label="pABA", shape=plaintext, fontcolor="#202124"];
// Nodes for enzymes GCH1 [label="GTPCH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DHPS [label="DHPS", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DHFR [label="DHFR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for drugs Sulfadoxine [label="Sulfadoxine", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Antifolates [label="Pyrimethamine\nCycloguanil", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway Edges GTP -> Dihydroneopterin_Triphosphate [label=" GTPCH"]; Dihydroneopterin_Triphosphate -> Dihydropteroate [label=" DHPS"]; pABA -> Dihydropteroate [style=dashed, arrowhead=none]; Dihydropteroate -> DHF; DHF -> THF [label=" DHFR"]; THF -> DNA_Synthesis [style=dashed]; DNA_Synthesis -> DHF [label=" via TS", style=dashed];
// Inhibition Edges Sulfadoxine -> DHPS [arrowhead=tee, color="#5F6368", style=bold]; Antifolates -> DHFR [arrowhead=tee, color="#5F6368", style=bold];
// Invisible nodes for alignment {rank=same; Dihydroneopterin_Triphosphate; pABA;} } dot Caption: Folate pathway inhibition in P. falciparum.
dot digraph "Drug_Resistance_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.15,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];
// Nodes for the workflow Start [label="Start: Clinical Isolate\nor Lab Strain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="In Vitro Culture of\nP. falciparum", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Assay [label="Expose to Serial Dilutions of\nCycloguanil & Pyrimethamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Growth [label="Measure Parasite Growth\n(e.g., SYBR Green I Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; IC50 [label="Calculate IC50 Values", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Extraction [label="Extract Parasite Genomic DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; PCR [label="PCR Amplification of dhfr Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sequencing [label="Sequence dhfr Gene\n(or PCR-RFLP)", fillcolor="#FBBC05", fontcolor="#202124"]; Genotype [label="Identify Resistance Mutations", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Correlation [label="Correlate Genotype\nwith Phenotype (IC50)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges connecting the workflow Start -> Culture; Culture -> Drug_Assay; Drug_Assay -> Incubation; Incubation -> Measure_Growth; Measure_Growth -> IC50; Culture -> DNA_Extraction; DNA_Extraction -> PCR; PCR -> Sequencing; Sequencing -> Genotype; IC50 -> Correlation; Genotype -> Correlation; } dot Caption: Experimental workflow for resistance analysis.
Experimental Protocols
In Vitro Drug Susceptibility Assay (SYBR Green I Method)
This assay determines the IC50 value of a drug against P. falciparum by measuring the inhibition of parasite DNA replication.
-
Parasite Culture: P. falciparum parasites (either lab-adapted strains or fresh clinical isolates) are cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I.[6] Cultures are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[7]
-
Plate Preparation: A 96-well microtiter plate is pre-dosed with serial dilutions of the test drugs (pyrimethamine, cycloguanil). Control wells containing no drug are included.
-
Inoculation: A synchronized parasite culture (primarily at the ring stage) with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) is added to each well of the drug-dosed plate.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite maturation and replication.
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This buffer lyses the erythrocytes and stains the parasite DNA.[8]
-
Quantification: The fluorescence intensity of each well is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA, and thus to parasite growth.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations. A non-linear regression analysis is used to calculate the IC50 value, which is the drug concentration that causes a 50% reduction in parasite growth compared to the drug-free control wells.
Molecular Genotyping of dhfr Mutations
This protocol identifies the specific point mutations in the dhfr gene associated with resistance.
-
DNA Extraction: Genomic DNA is extracted from parasite cultures or from patient blood samples (e.g., dried blood spots) using a suitable commercial kit or a standard method like Chelex-100 extraction.[9]
-
PCR Amplification: The dhfr gene is amplified from the extracted DNA using polymerase chain reaction (PCR). A nested PCR approach is often used to increase the specificity and yield of the target DNA fragment.[9][10]
-
Primary PCR: An outer set of primers is used to amplify a larger region of the gene.
-
Nested PCR: The product from the primary PCR is used as a template for a second round of amplification with an inner set of primers that flank the specific codons of interest (e.g., 16, 51, 59, 108, 164).
-
-
Genotyping Methods:
-
Sanger Sequencing: The purified nested PCR product is directly sequenced. The resulting DNA sequence is then aligned with a wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions at the key codons.
-
PCR-RFLP (Restriction Fragment Length Polymorphism): This method is used for rapid screening of known mutations. The nested PCR product is digested with a specific restriction enzyme that recognizes a sequence created or abolished by the mutation. The resulting DNA fragments are separated by agarose gel electrophoresis. The fragment pattern reveals whether the parasite has the wild-type or mutant allele.[9][10]
-
Conclusion
The resistance mechanisms to cycloguanil and pyrimethamine, while both centered on the DHFR enzyme, are a compelling example of convergent evolution shaped by distinct chemical pressures. Pyrimethamine resistance follows a more defined, stepwise accumulation of mutations starting with S108N, whereas cycloguanil resistance is strongly linked to a different combination of mutations (A16V + S108T). The existence of both unique and overlapping mutational profiles underscores the remarkable plasticity of the P. falciparum genome. This detailed understanding of resistance at the molecular level is crucial for molecular surveillance efforts, guiding public health policy on drug use, and informing the rational design of next-generation DHFR inhibitors that can effectively target both wild-type and multi-drug resistant parasites.
References
- 1. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. iddo.org [iddo.org]
- 9. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 10. Plasmodium falciparum dhps and dhfr markers of resistance to sulfadoxine–pyrimethamine five years (2016–2020) after the implementation of seasonal malaria chemoprevention in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cycloguanil and its Parent Compound Proguanil in Antimalarial Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data provides a detailed comparison of the antimalarial efficacy of cycloguanil hydrochloride and its parent compound, proguanil. This guide, intended for researchers, scientists, and drug development professionals, synthesizes in vitro data, outlines experimental methodologies, and visualizes the mechanisms of action to offer a clear and objective comparison of these two compounds.
Proguanil, a biguanide antimalarial, has been a component of malaria prophylaxis and treatment for decades. It is a prodrug, primarily exerting its effect through its active metabolite, cycloguanil.[1][2][3] This metabolic conversion occurs in the liver.[1] Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), a critical component in the folate biosynthesis pathway.[1][3] Inhibition of DHFR disrupts the synthesis of essential precursors for DNA, thereby preventing parasite replication.[1][3]
While the antimalarial activity of proguanil was initially thought to be solely dependent on its conversion to cycloguanil, more recent evidence suggests that proguanil itself possesses intrinsic, albeit weaker, antimalarial properties.[4][5][6] This independent action is particularly noted for its synergistic effects with atovaquone, where it appears to target the parasite's mitochondrial function.[2][6]
Quantitative Efficacy Data
The in vitro efficacy of cycloguanil and proguanil against Plasmodium falciparum has been evaluated in numerous studies. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating higher efficacy. The following table summarizes representative IC50 values for both compounds against various strains of P. falciparum. It is important to note that variations in experimental conditions, such as culture media and incubation times, can influence these values.[7]
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Cycloguanil | K1 (Thailand) | 0.5 - 2.5 | [8] |
| Multiple Strains | Mean: 11.1 (susceptible) | [9] | |
| FVO | Resistant | [5] | |
| Camp | Not Resistant | [5] | |
| Proguanil | K1 (Thailand) | 2,400 - 19,000 | [8] |
| Multiple Strains | Weak activity | [5] | |
| Transformed with human DHFR | Target is separate from DHFR | [4] |
Experimental Protocols
The in vitro antimalarial activity of cycloguanil and proguanil is commonly assessed using a radioisotopic microdilution technique. This method provides a quantitative measure of parasite growth inhibition.
Standard In Vitro Antimalarial Assay (Radioisotopic Method)
-
Parasite Culture: Plasmodium falciparum strains are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: A stock solution of the test compound (cycloguanil or proguanil) is prepared and serially diluted to obtain a range of concentrations.
-
Assay Plate Preparation: The drug dilutions are added to 96-well microtiter plates.
-
Parasite Inoculation: Asynchronous or synchronized parasite cultures are added to the wells. Control wells containing no drug are also included.
-
Incubation: The plates are incubated in a controlled environment (typically 37°C, with a specific gas mixture) for a defined period (e.g., 48-72 hours) to allow for parasite growth.
-
Radiolabeling: A radiolabeled precursor, most commonly [³H]-hypoxanthine, is added to each well.[10] P. falciparum salvages purines from the host, so the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids serves as a marker for parasite viability and replication.[10]
-
Harvesting and Scintillation Counting: After a further incubation period, the contents of the wells are harvested onto filter mats. The amount of incorporated radioactivity is then measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for cycloguanil is the inhibition of the folate biosynthesis pathway, which is essential for the parasite's survival. Proguanil, in addition to being a prodrug for cycloguanil, exhibits a separate mechanism of action related to the parasite's mitochondria.
Folate Biosynthesis Pathway and DHFR Inhibition
The following diagram illustrates the folate biosynthesis pathway in Plasmodium falciparum and the point of inhibition by cycloguanil.
Caption: Metabolic activation of proguanil and inhibition of the folate pathway by cycloguanil.
Experimental Workflow for In Vitro Antimalarial Assay
The logical flow of the standard in vitro radioisotopic assay is depicted in the diagram below.
Caption: Workflow of the radioisotopic method for in vitro antimalarial drug screening.
Conclusion
Cycloguanil is the primary active metabolite of proguanil and a potent inhibitor of P. falciparum dihydrofolate reductase. Proguanil itself demonstrates weak intrinsic antimalarial activity but plays a crucial role in synergistic drug combinations, such as with atovaquone, through a distinct mitochondrial mechanism. The quantitative data clearly indicates that cycloguanil is significantly more potent in vitro than its parent compound, proguanil, when acting as a DHFR inhibitor. Understanding these distinct efficacy profiles and mechanisms of action is vital for the continued development of effective antimalarial therapies and strategies to combat drug resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Proguanil - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 4. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The activity of proguanil and its metabolites, cycloguanil and p-chlorophenylbiguanide, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone | Medicines for Malaria Venture [mmv.org]
- 7. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validated SPE-HPLC Method for Determining Cycloguanil in Biological Fluids
For researchers, scientists, and professionals in drug development, the accurate quantification of drug compounds in biological matrices is paramount. This guide provides an objective comparison of a validated Solid-Phase Extraction-High Performance Liquid Chromatography (SPE-HPLC) method for determining cycloguanil, an active metabolite of the antimalarial drug proguanil, in biological fluids. The performance of this method is compared with alternative analytical techniques, supported by experimental data to aid in the selection of the most suitable method for specific research needs.
Comparative Analysis of Analytical Methods
The determination of cycloguanil in biological fluids can be achieved through various analytical techniques. Here, we compare the validated SPE-HPLC method with two common alternatives: a Liquid-Liquid Extraction (LLE) coupled with HPLC-UV, and a more recent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The following tables summarize the key performance parameters of each method.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | SPE-HPLC | LLE-HPLC-UV | LC-MS/MS |
| Extraction Method | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation or SPE |
| Stationary Phase | Cyanopropyl[1] | C18 (5 µm, 250 x 4.6 mm)[2] | C18 or Phenyl |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.6) (21.5:78.5 v/v)[1] | Methanol:Acetonitrile:0.5% Ammonium Acetate with Perchloric Acid (40:5:55 v/v/v)[2] | Acetonitrile and Water with Formic Acid (gradient)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[2] | 0.6 mL/min |
| Detection | UV | UV at 254 nm[2] | Tandem Mass Spectrometry (MS/MS)[3] |
| Internal Standard | Pyrimethamine | Pyrimethamine[2] | Riluzole or Chloroproguanil[3] |
Table 2: Comparison of Method Validation Parameters
| Parameter | SPE-HPLC | LLE-HPLC-UV | LC-MS/MS |
| Linearity Range | Not explicitly stated | Up to 4.0 µg/mL[4] | 0.5 - 50.0 ng/mL[5] |
| Recovery | 82% - 104%[1] | >95%[4] | >73%[3] |
| Precision (%RSD) | Not explicitly stated | < 4.0%[4] | < 12%[3] |
| Accuracy (%Bias) | Not explicitly stated | Not explicitly stated | ±5%[3] |
| Limit of Detection (LOD) | Not explicitly stated | 10 ng/mL (for Proguanil)[4] | Not explicitly stated |
| Limit of Quantification (LOQ) | 20 nmol/L (in plasma)[1] | Not explicitly stated | 1 ng/mL[3] |
Experimental Protocols
Validated SPE-HPLC Method
This method utilizes solid-phase extraction for sample clean-up, followed by HPLC with UV detection.
-
Sample Preparation (SPE):
-
Condition a cyanopropyl SPE cartridge.
-
Load the pre-treated biological fluid sample (plasma, whole blood, or urine).
-
Wash the cartridge to remove interferences.
-
Elute cycloguanil using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
Alternative Method 1: LLE-HPLC-UV
This method employs liquid-liquid extraction for sample preparation.
-
Sample Preparation (LLE):
-
To 1 mL of plasma, add the internal standard (pyrimethamine).
-
Alkalinize the sample with 2 M NaOH.
-
Extract the analytes with diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in methanol for HPLC injection.[4]
-
-
Chromatographic Conditions:
Alternative Method 2: LC-MS/MS
This highly sensitive method uses tandem mass spectrometry for detection.
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 or ethyl-linked phenyl reverse phase column is typically used.[3]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of formic acid to aid ionization.[3]
-
Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode, using selected reaction monitoring (SRM).[3]
-
Method Comparison and Recommendations
The SPE-HPLC method offers a robust and reliable approach for the determination of cycloguanil, with excellent recovery rates.[1] The use of SPE provides cleaner extracts compared to LLE, which can lead to longer column life and more consistent results.
The LLE-HPLC-UV method is a cost-effective alternative and demonstrates good recovery and precision.[4] However, it may be more labor-intensive and susceptible to emulsion formation during the extraction process.
The LC-MS/MS method provides the highest sensitivity and selectivity, allowing for the quantification of very low concentrations of cycloguanil.[3] This makes it the method of choice for pharmacokinetic studies requiring low limits of detection. The sample preparation can also be simpler, often involving just protein precipitation.[3]
-
For routine analysis where high sensitivity is not the primary concern, the SPE-HPLC method provides a good balance of performance and reliability.
-
For laboratories with limited access to mass spectrometry, the LLE-HPLC-UV method is a viable and economical option.
-
For studies demanding the highest sensitivity and specificity, such as clinical trials and bioequivalence studies, the LC-MS/MS method is the gold standard.
Visualizing the SPE-HPLC Workflow
The following diagram illustrates the key steps in the validated SPE-HPLC method for determining cycloguanil in biological fluids.
Caption: Workflow of the SPE-HPLC method for cycloguanil determination.
References
- 1. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Cycloguanil Hydrochloride vs. Methotrexate as Human DHFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of human dihydrofolate reductase (DHFR): cycloguanil hydrochloride and methotrexate. By examining their inhibitory potency, mechanisms of action, and downstream cellular effects, this document serves as a valuable resource for researchers engaged in antifolate drug discovery and development.
Executive Summary
Methotrexate, a cornerstone of chemotherapy and autoimmune disease treatment, demonstrates significantly higher potency in inhibiting human DHFR compared to cycloguanil, the active metabolite of the antimalarial drug proguanil. While both compounds target the same enzyme, leading to a depletion of intracellular reduced folates and subsequent disruption of nucleotide synthesis, their quantitative inhibitory activities differ substantially. Recent studies have also elucidated a common downstream effect of DHFR inhibition by both agents: the suppression of STAT3 transcriptional activity, highlighting a potential shared mechanism for their broader cellular impacts.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and methotrexate against purified human DHFR has been quantified through various in vitro assays. The data, summarized in the table below, consistently show that methotrexate is a more potent inhibitor by several orders of magnitude.
| Inhibitor | Parameter | Value | Reference |
| This compound | IC50 | 10.8 ± 3.5 µM | [1] |
| Ki | 43.0 µM | [2] | |
| Methotrexate | IC50 | 0.177 ± 0.006 µM | [1] |
| Ki | ~0.0034 µM (3.4 pM) | [3] |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. Ki: The inhibition constant, a measure of the binding affinity of an inhibitor to an enzyme. A smaller Ki value indicates a higher binding affinity.
Mechanism of Action and Downstream Signaling
Both cycloguanil and methotrexate are competitive inhibitors of DHFR, binding to the active site of the enzyme and preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial one-carbon donor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.
A significant downstream consequence of DHFR inhibition by both compounds is the disruption of folate metabolism, which has been shown to impact the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3).[4][5][6][7] The depletion of reduced folates is believed to be the mechanistic link between DHFR inhibition and the observed decrease in STAT3-mediated gene expression.[6]
Experimental Protocols
Determination of DHFR Inhibition (IC50)
A common method for determining the in vitro potency of DHFR inhibitors is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Materials:
-
Human recombinant DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Inhibitor compounds (this compound, Methotrexate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DHFR in assay buffer.
-
Prepare stock solutions of NADPH and DHF in assay buffer.
-
Prepare a series of dilutions of the inhibitor compounds in the assay buffer. It is crucial to perform a serial dilution to cover a wide range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the inhibitor at various concentrations.
-
Include control wells:
-
No-inhibitor control: Contains all reaction components except the inhibitor.
-
No-enzyme control: Contains all components except the DHFR enzyme.
-
Solvent control: Contains the highest concentration of the solvent used to dissolve the inhibitors.
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
-
Initiate the Reaction:
-
Start the reaction by adding DHF to all wells.
-
-
Data Collection:
-
Immediately measure the absorbance at 340 nm in kinetic mode, with readings taken at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each inhibitor concentration.
-
Normalize the data to the no-inhibitor control (representing 100% activity).
-
Plot the percentage of DHFR activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This comparative guide highlights the significant difference in inhibitory potency between methotrexate and this compound against human DHFR, with methotrexate being the far more potent inhibitor. Both drugs, however, share a common mechanism of action by competitively inhibiting DHFR, leading to a depletion of reduced folates and subsequent disruption of nucleotide synthesis. Furthermore, a shared downstream effect on the inhibition of STAT3 transcriptional activity has been identified. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies. This information is critical for the rational design and development of novel antifolate therapies with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Folic acid mediates activation of the pro-oncogene STAT3 via the Folate Receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in enzyme activity and expression of DHFR of Toxoplasma gondii by antifolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metabolite Profiles Induced by Cycloguanil and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic alterations induced by two prominent dihydrofolate reductase (DHFR) inhibitors: cycloguanil, the active metabolite of the antimalarial drug proguanil, and methotrexate, a widely used anticancer and immunosuppressive agent.[1][2][3][4][5] By examining their effects on cellular metabolism, this document aims to provide valuable insights for researchers in drug development, pharmacology, and translational science.
Both cycloguanil and methotrexate function by inhibiting DHFR, a critical enzyme in folate metabolism.[1][2][6] This inhibition disrupts the synthesis of tetrahydrofolate, a cofactor essential for the de novo synthesis of nucleotides and certain amino acids, thereby impeding cell proliferation.[6][7] While they share a primary target, the nuanced differences in their molecular interactions and potential off-target effects can lead to distinct metabolic signatures.
Recent studies have indicated that cycloguanil and its analogues induce metabolite profiles similar to those of established DHFR inhibitors like methotrexate.[1][2] This guide will delve into the specific metabolic perturbations reported in the literature, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Quantitative Comparison of Metabolite Alterations
The following table summarizes the key metabolite changes observed in response to cycloguanil and methotrexate treatment, as reported in various in vitro and in vivo studies. It is important to note that direct head-to-head metabolomic studies are limited, and the data presented here are compiled from separate investigations.
| Metabolite Class | Metabolite | Change Induced by Methotrexate | Fold Change (Methotrexate) | Change Induced by Cycloguanil | Supporting Evidence |
| Carbohydrates | Fructose | Increased | 73-fold increase | Similar profile to Methotrexate reported | [8] |
| Galactose | Increased | 324-fold increase | Similar profile to Methotrexate reported | [8] | |
| Amino Acids | Ketoisovaleric acid | Increased | 496-fold increase | Similar profile to Methotrexate reported | [8] |
| Nucleotides & Related | 2'-Deoxyuridine | Decreased | 248-fold reduction | Similar profile to Methotrexate reported | [8] |
| 2'-Deoxycytidine | Increased | 76-fold increase | Similar profile to Methotrexate reported | [8] | |
| Orotic acid | Decreased | 13-fold reduction | Similar profile to Methotrexate reported | [8] | |
| Inosine monophosphate (IMP) | Decreased | 10-fold reduction | Similar profile to Methotrexate reported | [8] | |
| Hypoxanthine | Altered | - | Similar profile to Methotrexate reported | [9] | |
| Guanosine | Altered | - | Similar profile to Methotrexate reported | [9] | |
| Inosine | Altered | - | Similar profile to Methotrexate reported | [9] | |
| Lipids | Phosphatidylinositol 32:0 | Decreased | 13-fold reduction | Similar profile to Methotrexate reported | [8] |
| Triglycerides | Decreased (in JIA) / Altered (in RA) | - | Similar profile to Methotrexate reported | [9][10] | |
| Fatty Acids | Altered | - | Similar profile to Methotrexate reported | [9] | |
| Ceramides | Altered | - | Similar profile to Methotrexate reported | [9] | |
| Vitamins & Cofactors | Biotin | Reduced | - | Not explicitly reported | [10] |
| Other | 4-picoline | Reduced | - | Not explicitly reported | [10] |
| Dehydrocholic acid | Reduced | - | Not explicitly reported | [10] |
Note: The fold changes for methotrexate are derived from an in vitro study using erythroblastoid cells.[8] The assertion of a "similar" profile for cycloguanil is based on a study comparing it with established DHFR inhibitors, although specific quantitative data for each metabolite was not provided in the abstract.[1][2]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of metabolite profiling, the following diagrams are provided.
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
Caption: General Experimental Workflow for Metabolomic Profiling.
Experimental Protocols
The methodologies employed in the cited metabolomic studies generally follow a standardized workflow, as depicted in the diagram above. Below is a detailed description of a typical experimental protocol for cellular metabolomic profiling.
1. Cell Culture and Treatment:
-
Cell Line: Human erythroblastoid K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded at a specific density (e.g., 1 x 10^6 cells/mL) and treated with either cycloguanil or methotrexate at a physiologically relevant concentration (e.g., 1000 nM for methotrexate) or a vehicle control (e.g., DMSO) for a defined period (e.g., 72 hours).[8]
2. Metabolite Extraction:
-
Quenching: The metabolic activity is quenched by rapidly centrifuging the cells and resuspending the pellet in ice-cold saline.
-
Extraction: Metabolites are extracted by adding a cold solvent mixture, typically methanol:acetonitrile:acetone (2:2:1 v/v/v), to the cell pellet. The mixture is vortexed and then centrifuged to pellet the protein and cellular debris. The supernatant containing the metabolites is collected.
3. Metabolomic Analysis:
-
Instrumentation: The extracted metabolites are analyzed using multiple platforms to ensure broad coverage of the metabolome. Common platforms include:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for a wide range of metabolites, often with different column chemistries (e.g., C18 for nonpolar and HILIC for polar metabolites) to maximize coverage.
-
-
Data Acquisition: The instruments are operated in full scan mode to capture all detectable ions within a specified mass range.
4. Data Processing and Statistical Analysis:
-
Peak Detection and Alignment: Raw data files are processed using software such as XCMS or MetaboAnalyst to detect, align, and quantify metabolic features (peaks).[10]
-
Metabolite Identification: Metabolites are identified by matching their mass-to-charge ratio (m/z) and retention times to a library of known standards.
-
Statistical Analysis: Univariate (e.g., t-tests, fold change analysis) and multivariate (e.g., Principal Component Analysis, Partial Least Squares-Discriminant Analysis) statistical methods are applied to identify metabolites that are significantly different between the treated and control groups.[8] A false discovery rate (FDR) is often applied to correct for multiple comparisons.[10]
-
Pathway Analysis: Metabolites found to be significantly altered are mapped to known biochemical pathways using databases like KEGG or tools like MetaboAnalyst to identify perturbed metabolic pathways.
Conclusion
Both cycloguanil and methotrexate exert their primary effects by inhibiting dihydrofolate reductase, leading to disruptions in nucleotide and amino acid synthesis. The available evidence suggests that this shared mechanism results in similar overall shifts in the cellular metabolome. However, subtle differences may exist due to variations in drug transport, off-target effects, or cell-type-specific metabolism. The comprehensive data and protocols presented in this guide offer a foundation for further investigation into the nuanced metabolic consequences of these two important drugs, aiding in the development of novel therapeutic strategies and the identification of biomarkers for drug efficacy and toxicity.
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cycloguanil - Wikipedia [en.wikipedia.org]
- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Antimetabolites, Dihydrofolate Reductase (DHFR) Inhibitors [ebrary.net]
- 7. Metabolic inhibitor screening identifies dihydrofolate reductase as an inducer of the tumor immune escape mediator CD24 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic Profiling to Identify Molecular Biomarkers of Cellular Response to Methotrexate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolomic Profiling Identifies Exogenous and Microbiota-Derived Metabolites as Markers of Methotrexate Efficacy in Juvenile Idiopathic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Cycloguanil in Combination Therapy: A Guide to Synergistic and Antagonistic Effects
For Immediate Release
This guide provides a comprehensive analysis of the pharmacodynamic interactions of cycloguanil, the active metabolite of the antimalarial drug proguanil, when used in combination with other therapeutic agents. Primarily targeting researchers, scientists, and drug development professionals, this document synthesizes experimental data to delineate the synergistic and antagonistic effects observed in various cycloguanil drug combinations, with a particular focus on its application in antimalarial therapy.
Cycloguanil functions as a dihydrofolate reductase (DHFR) inhibitor, a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum.[1] While historically significant, the emergence of drug resistance has necessitated its use in combination therapies.[2] Understanding the nature of these drug interactions—whether they enhance (synergism) or diminish (antagonism) therapeutic efficacy—is paramount for the rational design of effective treatment regimens.
Quantitative Analysis of Cycloguanil Drug Interactions
The interaction between two drugs can be quantified to determine if their combined effect is synergistic, additive, or antagonistic. A key parameter used in these assessments is the sum of the fractional inhibitory concentrations (ΣFIC). A ΣFIC value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.
The most extensively studied interaction is between cycloguanil and the mitochondrial inhibitor atovaquone. Contrary to the synergistic relationship observed between its parent drug, proguanil, and atovaquone, cycloguanil exhibits a clear antagonistic effect with atovaquone. This finding is critical as it suggests that the efficacy of the widely used antimalarial combination Malarone® (atovaquone/proguanil) is dependent on the proguanil prodrug itself and not its active metabolite, cycloguanil.[1]
Below is a summary of the quantitative data from in vitro studies on Plasmodium falciparum:
| Drug Combination | Organism/Strain | Observed Effect | Quantitative Measure (ΣFIC) |
| Cycloguanil + Atovaquone | Plasmodium falciparum | Antagonistic | EC50: 3.70EC90: 2.11 |
| Proguanil + Atovaquone | Plasmodium falciparum | Synergistic | EC50: 0.37EC90: 0.13 |
| Cycloguanil + Pyrimethamine | Plasmodium falciparum | Cross-resistance | Not applicable |
| Cycloguanil + Chloroquine | Plasmodium falciparum | Inhibitory | No synergy data available |
| Chlorcycloguanil + Dapsone | Plasmodium falciparum (Pyrimethamine-resistant) | Synergistic | Strong synergy observed |
EC50/EC90: Effective concentration required to inhibit 50%/90% of parasite growth. Data sourced from in vitro studies on Plasmodium falciparum.
Experimental Protocols
The determination of drug interactions is typically conducted using in vitro cell-based assays. The checkerboard assay is a common method used to assess the effects of different concentrations of two drugs, both alone and in combination.
Checkerboard Assay for Plasmodium falciparum
Objective: To determine the in vitro interaction between cycloguanil and a partner drug against P. falciparum.
Materials:
-
P. falciparum culture (drug-sensitive or resistant strains)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes
-
96-well microtiter plates
-
Cycloguanil and partner drug stock solutions
-
[³H]-hypoxanthine (for radioactive incorporation assay) or other viability indicators
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Drug Preparation: Prepare serial dilutions of cycloguanil horizontally across a 96-well plate and serial dilutions of the partner drug vertically down the plate. The wells will contain a matrix of different drug concentration combinations. Include wells with each drug alone and no-drug controls.
-
Parasite Culture: Synchronize P. falciparum cultures to the ring stage.
-
Inoculation: Add parasitized erythrocytes at a specific hematocrit and parasitemia to each well of the drug-diluted plate.
-
Incubation: Incubate the plates for 48-72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Assessment of Parasite Growth:
-
For the [³H]-hypoxanthine incorporation method, add the radiolabel during the last 24 hours of incubation. After incubation, harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, parasite growth can be assessed using microscopy (Giemsa-stained smears), enzyme-linked immunosorbent assays (ELISA) that detect parasite-specific proteins (e.g., pLDH), or fluorescent dyes.
-
-
Data Analysis:
-
Determine the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the ΣFIC: ΣFIC = FIC of Drug A + FIC of Drug B.
-
Interpret the results: ΣFIC < 1 indicates synergy, ΣFIC = 1 indicates an additive effect, and ΣFIC > 1 indicates antagonism. The interaction can be visualized using an isobologram.
-
Visualizing Drug Interactions and Mechanisms
To better understand the concepts and mechanisms underlying cycloguanil's interactions, the following diagrams are provided.
References
- 1. Proguanil - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Chloroquine, Quinine, and Cycloguanil upon the Maturation of Asexual Erythrocytic Forms of Two Strains of Plasmodium Falciparum in Vitro (1968) | Karl H. Rieckmann | 118 Citations [scispace.com]
- 7. Effects of chloroquine, quinine, and cycloguanil upon the maturation of asexual erythrocytic forms of two strains of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple synergistic interactions between atovaquone and antifolates against Plasmodium falciparum in vitro: a rational basis for combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DHFR as the Primary Target of Cycloguanil in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cycloguanil's performance as a dihydrofolate reductase (DHFR) inhibitor in cancer cell lines against other established inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows to validate DHFR as the primary target of cycloguanil in an oncological context.
Introduction
Dihydrofolate reductase (DHFR) is a clinically validated target in oncology. Its inhibition disrupts folate metabolism, which is essential for the synthesis of nucleotides and certain amino acids, thereby impeding the proliferation of rapidly dividing cancer cells.[1][2][3][4] Cycloguanil, the active metabolite of the antimalarial drug proguanil, has long been proposed as a DHFR inhibitor.[1][2][3][4][5] This guide re-examines the anti-cancer activity of cycloguanil and its analogues, leveraging modern computational and chemical biology techniques to validate DHFR as its primary target in cancer cells and compare its efficacy to the well-established DHFR inhibitor, methotrexate.[1][3]
Comparative Efficacy of DHFR Inhibitors
The anti-cancer activity of cycloguanil and its analogues has been evaluated against various cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) values, providing a quantitative comparison with the classical DHFR inhibitor, methotrexate.
Table 1: GI50 Values (µM) of Cycloguanil Analogues and Methotrexate in Breast Cancer Cell Lines
| Compound | MDA-MB-468 | MDA-MB-231 | MCF-7 |
| Methotrexate | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Cycloguanil (Cyc) | >100 | >100 | >100 |
| NSC127159 | 1.4 | 2.5 | 3.2 |
| Other Analogues | Refer to source for detailed values | Refer to source for detailed values | Refer to source for detailed values |
Data from NCI-60 Human Tumor Cell Lines Screen. For detailed values of other analogues, please refer to the primary literature.[3][6]
Table 2: Correlation of GI50 Values of Cycloguanil Analogues with Methotrexate Across Cancer Types
| Cancer Type | Pearson Coefficient Correlation with Methotrexate |
| Melanoma | Positive, Statistically Significant |
| Breast Cancer | Positive, Statistically Significant |
| Leukemia | Not enough data for comparison |
This table indicates that compounds with similar mechanisms of action to methotrexate (i.e., DHFR inhibition) show correlated anti-cancer activity across different cancer cell lines.[3][6]
Experimental Validation of DHFR Engagement
Several experimental approaches have been employed to confirm that cycloguanil and its analogues directly interact with and inhibit DHFR within cancer cells.
Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. Increased thermal stability of DHFR in the presence of a compound indicates direct binding.
Table 3: DHFR Stabilization by Cycloguanil Analogues in MDA-MB-468 Cell Lysates
| Compound (10 µM) | Relative DHFR Band Intensity (Normalized to SOD1) |
| DMSO (Control) | Baseline |
| Methotrexate | Significant Increase |
| Cycloguanil (Cyc) | Significant Increase |
| NSC127159 | Significant Increase |
Increased band intensity signifies enhanced DHFR stability, confirming direct engagement.[7]
DHFR Accumulation Assay
Inhibition of DHFR can lead to its accumulation within the cell. This phenomenon can be used as a proxy for target engagement.
Table 4: Dose-Dependent DHFR Accumulation in MDA-MB-468 Cells
| Compound | Concentration Range for DHFR Accumulation |
| Methotrexate | 0 – 10 µM |
| Cycloguanil (Cyc) | 0 – 10 µM |
| NSC127159 | 0 – 1 nM |
These results demonstrate that cycloguanil and its analogues induce DHFR accumulation, indicative of target engagement in intact cells. Notably, some analogues show potency at sub-nanomolar concentrations.[1][7]
Signaling Pathways and Mechanism of Action
Inhibition of DHFR by cycloguanil disrupts downstream metabolic and signaling pathways critical for cancer cell survival and proliferation.
Folate Metabolism Pathway
DHFR is a crucial enzyme in the folate cycle, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the de novo synthesis of purines and thymidylate, which are building blocks for DNA and RNA.
Downstream STAT3 Signaling
DHFR inhibition has been shown to block the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell proliferation, survival, and invasion.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
DHFR Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified human DHFR.
-
Reaction Mixture: Prepare a reaction mixture containing purified human DHFR (e.g., 200 nM), dihydrofolate (DHF; e.g., 137.5 µM), and NADPH in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., cycloguanil, methotrexate) or DMSO as a vehicle control.
-
Initiate Reaction: Start the reaction by adding the substrate (DHF).
-
Measure Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+, as a measure of DHFR activity.
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor required to reduce DHFR activity by 50%.
Cell Viability Assay
This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, MDA-MB-231, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as resazurin (44 µM) and incubate. Measure the fluorescence (Ex540/Em600) to quantify the number of viable, metabolically active cells.[3]
-
Data Analysis: Calculate the percent viability relative to the DMSO-treated control cells and determine the GI50 value.[3]
Folinic Acid Rescue Experiment
This experiment helps to determine if the observed cytotoxicity of a compound is specifically due to DHFR inhibition. Folinic acid can bypass the metabolic block caused by DHFR inhibitors.
-
Co-treatment: Treat cancer cells with the test compound in the presence or absence of folinic acid.
-
Viability Assessment: After the treatment period, assess cell viability using a standard assay as described above.
-
Analysis: A rescue of cell viability by folinic acid indicates that the compound's primary mechanism of action is through the inhibition of DHFR.[1][2] The observation that folinic acid rescues the effects of some, but not all, cycloguanil analogues suggests that some analogues may have additional targets.[1][2][3][4]
Conclusion
The presented data strongly support the validation of dihydrofolate reductase (DHFR) as the primary target of cycloguanil and its analogues in cancer cell lines.[1][2][3][4] Target engagement has been confirmed through both in vitro and cell-based assays, demonstrating direct binding and functional inhibition of DHFR at concentrations relevant to its anti-cancer activity.[1][7] Comparative analyses with methotrexate reveal a similar mechanism of action, further solidifying DHFR as the key target.[1][3] The disruption of downstream folate metabolism and STAT3 signaling pathways provides a mechanistic basis for the observed anti-proliferative effects.[1] While some cycloguanil analogues may exhibit off-target effects, the evidence strongly points to DHFR inhibition as the principal driver of their anti-cancer properties, warranting further investigation of this class of compounds for cancer therapy.[1][2][3][4]
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloguanil - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
